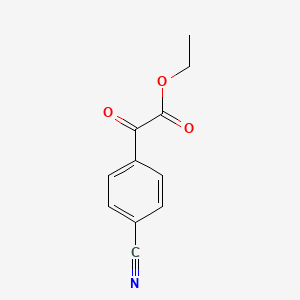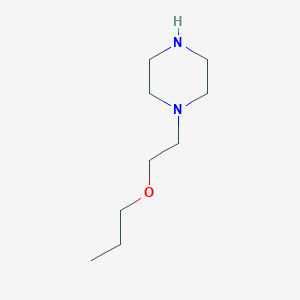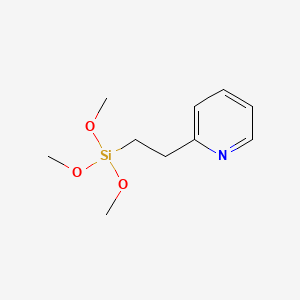
Ácido 4-(feniletinil)benzoico
Descripción general
Descripción
4-(Phenylethynyl)benzoic acid (4-PEBA) is an organic compound with the molecular formula of C14H10O2. It is an important building block in the synthesis of other molecules, such as pharmaceuticals, plastics, and polymers. 4-PEBA is also used in scientific research, as it has a wide range of applications and can be easily synthesized.
Aplicaciones Científicas De Investigación
Ciencia de Materiales
Ácido 4-(feniletinil)benzoico: se utiliza en la ciencia de materiales para la síntesis de nuevos compuestos orgánicos que se pueden utilizar en la creación de materiales avanzados. Su estructura molecular permite el desarrollo de polímeros con propiedades específicas, como mayor estabilidad térmica o características eléctricas únicas .
Investigación en Ciencias de la Vida
En las ciencias de la vida, este compuesto encuentra su aplicación en el estudio de la biología celular y la bioquímica. Se puede utilizar como precursor en la síntesis de biomoléculas complejas o como reactivo en ensayos bioquímicos para comprender los procesos celulares .
Síntesis Química
This compound: sirve como bloque de construcción en la síntesis química. Está involucrado en la creación de varios compuestos aromáticos y se puede usar para introducir grupos feniletinilo en otras moléculas, lo que es valioso en la síntesis de productos farmacéuticos y agroquímicos .
Cromatografía
En aplicaciones cromatográficas, This compound se puede utilizar como un compuesto estándar o de referencia. Sus propiedades bien definidas permiten la calibración del equipo y la validación de los métodos analíticos, particularmente en la cromatografía líquida de alto rendimiento (HPLC) .
Investigación Analítica
Este compuesto es significativo en la investigación analítica, donde se puede utilizar como un estándar de calibración para la espectrometría de masas o como un componente en el desarrollo de sensores y detectores. Su estabilidad y reactividad lo hacen adecuado para diversas técnicas analíticas .
Materiales Fotovoltaicos
El grupo feniletinilo en This compound es de interés en el campo de los materiales fotovoltaicos. Los investigadores exploran su potencial en células solares orgánicas, donde podría desempeñar un papel en la absorción de la luz y la eficiencia de conversión debido a su sistema conjugado .
Mecanismo De Acción
Mode of Action
It is known that the compound contains a terminal carbon-carbon triple bond and two different functional groups, which are phenol and ethynyl . These functional groups may interact with its targets in a specific manner, leading to changes in the target’s function or structure.
Biochemical Pathways
It is suggested that the compound may be involved in the modulation of testosterone levels in male mammals . This suggests that 4-(Phenylethynyl)benzoic acid may have an impact on hormonal regulation pathways.
Action Environment
It is known that the compound is a solid at room temperature and should be stored in a dry environment at temperatures between 2-8°c .
Propiedades
IUPAC Name |
4-(2-phenylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZUGPOTBGMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401793 | |
| Record name | 4-(phenylethynyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25739-23-5 | |
| Record name | 4-(phenylethynyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-phenylethynyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)







